{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C18H20ClN3O and a molecular weight of 329.83 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring substituted with a 4-methylbenzoyl group and a chloroaniline moiety .
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s known that compounds of this nature often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
Similar compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
A related compound was found to exhibit decent pharmacokinetic properties and is suitable for use in vivo .
Result of Action
The effects would likely depend on the compound’s specific targets and the biochemical pathways it influences .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often affect the action of similar compounds .
Preparation Methods
The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine can be compared with other similar compounds such as:
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]aniline}: This compound has a similar structure but lacks the amine group, which may result in different chemical and biological properties.
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}methanol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[4-(2-amino-6-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-13-5-7-14(8-6-13)18(23)22-11-9-21(10-12-22)17-15(19)3-2-4-16(17)20/h2-8H,9-12,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSTHZNYPEYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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